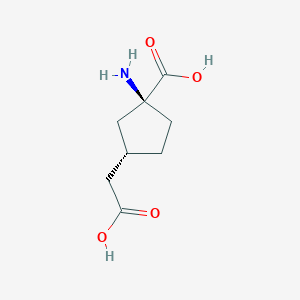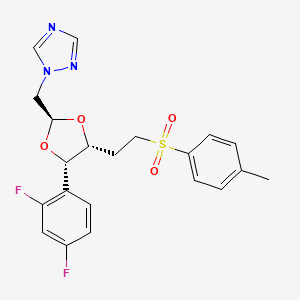
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that has been used in various studies due to its potential for the development of new drugs.
Scientific Research Applications
Catalytic Applications
Compounds similar to "(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride" have been utilized in catalysis, especially in palladium-catalyzed coupling reactions and redox-annulations. For instance, palladacycles designed from ligands with an indole core, including pyridin-ylmethyl motifs, have shown efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017). Similarly, cyclic amines, closely related to pyrrolidin-3-amine structures, have been involved in redox-annulations with α,β-unsaturated carbonyl compounds, highlighting their relevance in synthetic organic chemistry (Kang et al., 2015).
Coordination Chemistry and Material Science
Flexible unsymmetrical bis(pyridyl) ligands, including pyridin-ylmethylpyrrolidine, have been instrumental in constructing coordination polymers with unique helical structures (Zhang et al., 2013). These structures have implications for material science, particularly in developing materials with novel optical properties or molecular recognition capabilities.
Biological and Medicinal Chemistry Research
Although direct applications of "this compound" in biological systems are not explicitly mentioned, related pyrrolidine derivatives have been studied for their biological effects, indicating potential for medicinal chemistry applications. Pyrrolidines have been explored for their potential in drug development, owing to their presence in compounds showing various biological activities (Żmigrodzka et al., 2022).
Chemosensors
Derivatives of bis(pyridine-2-ylmethyl)amine have been synthesized as chemosensors for metal ions, demonstrating the potential of pyridin-3-ylmethylpyrrolidin derivatives in detecting metal ions in various environments, including aqueous solutions and biological systems (Zheng et al., 2016).
Properties
IUPAC Name |
(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-KAFJHEIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3](/img/no-structure.png)


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)





